molecular formula C15H13BrClNO B4111877 5-bromo-2-chloro-N-(1-phenylethyl)benzamide

5-bromo-2-chloro-N-(1-phenylethyl)benzamide

Cat. No. B4111877
M. Wt: 338.62 g/mol
InChI Key: NNTIHXDYGVQYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-chloro-N-(1-phenylethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research for its various applications.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(1-phenylethyl)benzamide is not fully understood. However, it is known to inhibit the activity of certain proteins and enzymes involved in various biological processes such as cancer, inflammation, and neurodegenerative diseases. It is also known to modulate the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-chloro-N-(1-phenylethyl)benzamide are dependent on the specific biological process being studied. However, it is known to have anti-inflammatory, anti-cancer, and neuroprotective effects. It is also known to modulate the immune system and regulate cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-2-chloro-N-(1-phenylethyl)benzamide in lab experiments is its high potency and selectivity for certain proteins and enzymes. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity and lack of specificity for other proteins and enzymes.

Future Directions

There are several future directions for the use of 5-bromo-2-chloro-N-(1-phenylethyl)benzamide in scientific research. One possible direction is the development of more potent and selective analogs for specific biological processes. Another direction is the study of its potential use as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action and specific targets of this compound.

Scientific Research Applications

5-bromo-2-chloro-N-(1-phenylethyl)benzamide is widely used in scientific research for its various applications. It is commonly used as a chemical probe to study the function of proteins and enzymes involved in various biological processes such as cancer, inflammation, and neurodegenerative diseases. It is also used as a starting material for the synthesis of other biologically active compounds.

properties

IUPAC Name

5-bromo-2-chloro-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c1-10(11-5-3-2-4-6-11)18-15(19)13-9-12(16)7-8-14(13)17/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTIHXDYGVQYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795524
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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